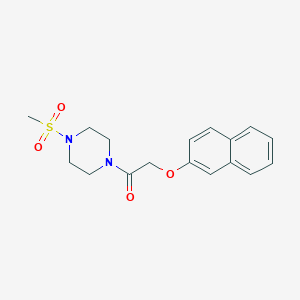
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is an important intermediate in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is not well understood. However, it is believed to interact with specific receptors in the brain and modulate the activity of neurotransmitters such as dopamine, serotonin, and histamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone are largely dependent on the compounds it is used to synthesize. However, studies have shown that some of the compounds synthesized using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone have potential therapeutic applications in the treatment of various diseases such as schizophrenia, depression, and allergies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations include its potential toxicity and the need for careful handling during synthesis.
Direcciones Futuras
There are several future directions for the research on 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone. One direction is the synthesis of novel piperazine derivatives with potential therapeutic applications. Another direction is the investigation of the mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone and its derivatives. Additionally, the development of new synthetic routes and the optimization of existing ones are also important future directions.
Métodos De Síntesis
The synthesis of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone involves the reaction of 4-mesylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone.
Aplicaciones Científicas De Investigación
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been extensively used as an intermediate in the synthesis of various biologically active compounds such as antihistamines, antipsychotics, and antidepressants. It has also been used as a starting material in the synthesis of novel piperazine derivatives with potential therapeutic applications. Furthermore, 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been used as a ligand in coordination chemistry studies.
Propiedades
Nombre del producto |
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone |
|---|---|
Fórmula molecular |
C17H20N2O4S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-10-8-18(9-11-19)17(20)13-23-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
Clave InChI |
SSWHJLJKDGGZMJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)



![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![1-(3-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(3-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249016.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)

![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)